molecular formula C20H17ClN2O2 B2986394 N-(3-chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946246-70-4

N-(3-chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Numéro de catalogue: B2986394
Numéro CAS: 946246-70-4
Poids moléculaire: 352.82
Clé InChI: GRUXTAOZLRSDOU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-Chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a 3-chlorophenyl group at the carboxamide position and a 2-methylbenzyl moiety at the N1 position.

  • Planar conformation: The dihedral angle between aromatic rings in analogs is ~8.38°, suggesting extended π-conjugation via the amide bridge .
  • Hydrogen bonding: Centrosymmetric dimers form via N–H⋯O interactions, influencing crystallization .

This compound’s structural framework is associated with diverse biological activities in related derivatives, including kinase inhibition and antimicrobial effects .

Propriétés

IUPAC Name

N-(3-chlorophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-14-6-2-3-7-15(14)13-23-11-5-10-18(20(23)25)19(24)22-17-9-4-8-16(21)12-17/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUXTAOZLRSDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3-chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be described by its molecular formula C17H16ClN2O2C_{17}H_{16}ClN_{2}O_{2} and features a dihydropyridine core, which is known for various pharmacological properties. The presence of the chlorophenyl and methylbenzyl groups enhances its biological activity through specific interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(3-chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. The compound exhibits cytotoxic effects against various cancer cell lines through the induction of apoptosis and inhibition of cell proliferation.

Mechanisms of Action:

  • Inhibition of Kinases: The compound has shown inhibitory effects on key kinases involved in cancer progression, such as IKKb and CDK2. For instance, it demonstrated an IC50 value of 1.46 µM against VEGFR-2 kinase, which is crucial for angiogenesis in tumors .
  • Apoptosis Induction: Studies indicate that the compound triggers apoptotic pathways in cancer cells, leading to reduced cell viability .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. It has been shown to inhibit cholinesterase activity, which is beneficial in conditions like Alzheimer's disease.

Key Findings:

  • Cholinesterase Inhibition: Compounds with similar structures have demonstrated dual cholinesterase inhibition and antioxidant effects, contributing to their potential use in neurodegenerative diseases .

Case Studies

Several case studies have explored the efficacy of N-(3-chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide:

  • Study on Cancer Cell Lines:
    • A study assessed the compound's effect on FaDu hypopharyngeal tumor cells, revealing enhanced cytotoxicity compared to standard treatments like bleomycin .
  • Neuroprotective Study:
    • Research focusing on Alzheimer's models indicated that the compound could reduce amyloid-beta aggregation and improve cognitive function in treated subjects .

Data Table: Biological Activity Summary

Biological ActivityMechanismIC50 ValueReference
Anticancer (VEGFR-2)Kinase Inhibition1.46 µM
Apoptosis InductionCell Cycle ArrestN/A
Cholinesterase InhibitionNeuroprotectionN/A

Comparaison Avec Des Composés Similaires

Table 1: Key Parameters of 2-Oxo-1,2-Dihydropyridine-3-Carboxamide Derivatives

Compound Name Substituents Molecular Weight Key Features/Activities Reference
BMS-777607 N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl), 4-ethoxy-1-(4-fluorophenyl) 487.89 g/mol Selective Met kinase inhibitor; oral efficacy in preclinical models
N-(2,4-Dimethoxyphenyl)-1-[3-(trifluoromethyl)benzyl] derivative 2,4-Dimethoxyphenyl, 3-(trifluoromethyl)benzyl 446.41 g/mol Structural emphasis on electron-withdrawing CF₃ group; no reported bioactivity
N-(3-Bromo-2-methylphenyl) derivative 3-Bromo-2-methylphenyl 307.15 g/mol Isostructural with chloro analog; planar conformation (dihedral angle 8.38°)
DM-11 1-(2,4-Dichlorobenzyl), N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl) 458.34 g/mol Pyrole-carboxamide hybrid; structural diversity for binding optimization
1-((3-Chlorobenzyl)oxy)-N-(6-methylbenzo[d]thiazol-2-yl) derivative 3-Chlorobenzyloxy, 6-methylbenzothiazol-2-yl 425.90 g/mol Benzothiazole substituent for enhanced π-stacking; uncharacterized bioactivity
N-(4-Chloro-3-nitrophenyl)-1-(2-chlorobenzyl) derivative 4-Chloro-3-nitrophenyl, 2-chlorobenzyl 418.20 g/mol Nitro group enhances electrophilicity; potential for nitroreductase targeting

Key Comparative Insights

A. Substituent-Driven Bioactivity

  • Electron-Withdrawing Groups (EWGs): Chloro (Cl), nitro (NO₂), and trifluoromethyl (CF₃) substituents enhance electrophilicity, improving target binding. For example, BMS-777607’s 3-chloro and 4-fluoro groups contribute to Met kinase selectivity .
  • Aromatic Flexibility : The 2-methylbenzyl group in the target compound may increase lipophilicity compared to smaller substituents (e.g., methyl or methoxy), influencing membrane permeability .

B. Crystallographic and Conformational Trends

  • Planarity : Derivatives like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide adopt near-planar conformations (dihedral angle <10°), facilitating intermolecular hydrogen bonding and crystal packing .
  • Dimerization : Intra- and intermolecular N–H⋯O bonds stabilize dimers, a feature shared across 2-oxo-1,2-dihydropyridine carboxamides .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-chlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous pyridine-3-carboxamide derivatives are synthesized by reacting 2-chloronicotinic acid with substituted anilines in the presence of pyridine and p-toluenesulfonic acid under reflux conditions . Optimization includes solvent selection (e.g., methanol for crystallization) and temperature control to minimize by-products like tautomeric forms .
  • Key Parameters : Reaction time (overnight reflux), stoichiometric ratios (1:1.1 acid-to-amine), and purification via slow evaporation or column chromatography .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

  • Methodology : X-ray crystallography is the gold standard for confirming tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine). For structurally related compounds, crystallographic data revealed near-planar conformations with dihedral angles <10° between aromatic rings, stabilized by intramolecular N–H⋯O hydrogen bonds .
  • Complementary Techniques : NMR for tracking proton environments (e.g., amide NH at δ ~10–12 ppm), HPLC for purity (>98%), and IR spectroscopy to confirm carbonyl stretches (~1650–1700 cm⁻¹) .

Q. What preliminary biological screening models are used to assess its activity?

  • Methodology : Kinase inhibition assays (e.g., Met kinase superfamily) are prioritized due to structural similarities to BMS-777607, a known Met inhibitor . Initial screens use recombinant kinase panels to measure IC₅₀ values. Cell-based assays (e.g., proliferation inhibition in cancer lines) follow, with dose-response curves (0.1–10 μM) .

Advanced Research Questions

Q. How does this compound interact with kinase targets at the molecular level, and what structural features drive selectivity?

  • Mechanistic Insights : The 2-oxo-1,2-dihydropyridine core acts as an ATP-competitive hinge-binding motif. Substituents like the 3-chlorophenyl group enhance hydrophobic interactions in the kinase pocket, while the 2-methylbenzyl moiety may influence off-target selectivity .
  • Validation : Co-crystallization studies with kinase domains (e.g., Met) and mutagenesis (e.g., gatekeeper residue substitutions) confirm binding modes .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Case Study : Discrepancies may arise from poor pharmacokinetics (e.g., low oral bioavailability). Solutions include:

  • Formulation Optimization : Use of solubilizing agents (e.g., PEG-400) or prodrug strategies .
  • Metabolite Profiling : LC-MS/MS to identify active metabolites and adjust dosing regimens .
  • In Vivo Models : Orthotopic xenografts with pharmacodynamic markers (e.g., phospho-Met levels) to correlate target engagement .

Q. How do tautomeric equilibria or dimerization phenomena impact functional assays?

  • Structural Dynamics : The keto-amine tautomer dominates in crystalline states, but equilibrium with enolic forms in solution may alter binding kinetics .
  • Mitigation : Use buffer systems (e.g., DMSO-free PBS) to stabilize the bioactive tautomer. Time-resolved crystallography or NMR monitors equilibria during assays .

Q. What computational approaches predict off-target effects or toxicity profiles?

  • Methods :

  • Molecular Docking : Against kinase libraries (e.g., KLIFS database) to assess selectivity .
  • QSAR Models : Correlate substituents (e.g., chloro vs. bromo) with hepatotoxicity risks using ADMET predictors .
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling perturbations .

Data Contradiction Analysis

Q. How to address inconsistencies in IC₅₀ values across kinase panels?

  • Root Causes :

  • Assay variability (e.g., ATP concentrations, enzyme sources) .
  • Compound stability (e.g., hydrolysis in aqueous buffers) .
    • Resolution : Standardize assay conditions (e.g., 1 mM ATP, recombinant kinases from single vendor) and include control inhibitors (e.g., BMS-777607) for benchmarking .

Methodological Recommendations

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the carboxamide group .
  • Bioassays : Use label-free technologies (e.g., SPR) for real-time binding kinetics .
  • Data Reporting : Include full crystallographic parameters (e.g., CCDC entries) and raw kinase assay data in supplementary materials .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.